molecular formula C8H9F3N2OS B2548857 1-(Thiophen-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea CAS No. 1594993-62-0

1-(Thiophen-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea

Cat. No.: B2548857
CAS No.: 1594993-62-0
M. Wt: 238.23
InChI Key: DLOPINGJWAUOSS-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea is an organic compound characterized by the presence of a thiophene ring and a trifluoroethyl group attached to a urea moiety

Preparation Methods

The synthesis of 1-(Thiophen-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea typically involves the reaction of thiophen-2-ylmethylamine with 2,2,2-trifluoroethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Thiophen-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Thiophen-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical studies to investigate protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and trifluoroethyl group contribute to its binding affinity and specificity. The exact pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar compounds to 1-(Thiophen-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea include:

    Thiophen-2-ylmethylurea: Lacks the trifluoroethyl group, resulting in different chemical properties.

    3-(2,2,2-Trifluoroethyl)urea: Lacks the thiophene ring, affecting its reactivity and applications.

    Thiophen-2-ylmethyl-3-(2,2,2-trifluoroethyl)carbamate: Similar structure but with a carbamate group instead of urea.

The uniqueness of this compound lies in the combination of the thiophene ring and trifluoroethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2OS/c9-8(10,11)5-13-7(14)12-4-6-2-1-3-15-6/h1-3H,4-5H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOPINGJWAUOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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